molecular formula C29H28ClN3O4S2 B2424770 ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 532972-64-8

ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2424770
CAS No.: 532972-64-8
M. Wt: 582.13
InChI Key: SLCKCLITPPDOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings (indole and thiophene) and functional groups (chlorobenzoyl, sulfanylacetyl, and amino groups). The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the amino group might be involved in acid-base reactions, while the chlorobenzoyl group could undergo nucleophilic aromatic substitution reactions. Again, without specific experimental data, it’s difficult to predict the exact reactions this compound might undergo .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. These properties could be determined through experimental testing .

Scientific Research Applications

Synthesis and Biological Activities

Research on similar thiophene derivatives has revealed their significance in synthesizing novel compounds with promising biological activities. For instance, derivatives of ethyl 2-aminothiophene have been synthesized and evaluated for antimicrobial activity, showcasing the chemical versatility of thiophene compounds in producing biologically active molecules (Prasad et al., 2017). These compounds, obtained through reactions involving base protonated reactions among ketones, elemental sulfur, and ethyl cyanoacetate, underline the importance of thiophene derivatives in medicinal chemistry.

Antimicrobial and Antifungal Properties

The broad spectrum of biological activities, including antimicrobial and antifungal properties, associated with thiophene derivatives is of particular interest. For example, the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives demonstrated antibacterial and antifungal activities, highlighting the potential of thiophene-based compounds in developing new antimicrobial agents (Faty et al., 2010).

Synthetic Methods and Utility

The synthesis of thiophene derivatives often employs innovative methods, such as the four-component Gewald reaction under organocatalyzed aqueous conditions, enabling the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene (Abaee & Cheraghi, 2013). These synthetic advancements are crucial for expanding the toolkit of compounds available for further biological evaluation.

Anticancer Potential

Moreover, the exploration of thiophene derivatives extends into anticancer research, where novel compounds have been synthesized and assessed for their in vitro and in vivo anticancer activities. The discovery of new apoptosis-inducing agents based on ethyl 2-aminothiophene derivatives for breast cancer treatment exemplifies the therapeutic potential of these compounds (Gad et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially interact with biological systems through various mechanisms, depending on its structure and properties .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve determining its exact structure and properties, synthesizing it in the lab, and testing its reactivity and potential applications. It could potentially be of interest in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClN3O4S2/c1-2-37-29(36)26-21-7-5-9-23(21)39-28(26)32-25(34)17-38-24-16-33(22-8-4-3-6-20(22)24)15-14-31-27(35)18-10-12-19(30)13-11-18/h3-4,6,8,10-13,16H,2,5,7,9,14-15,17H2,1H3,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCKCLITPPDOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.